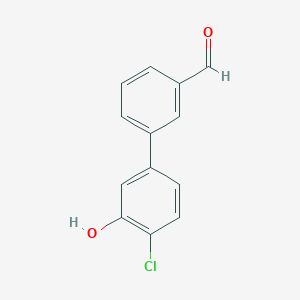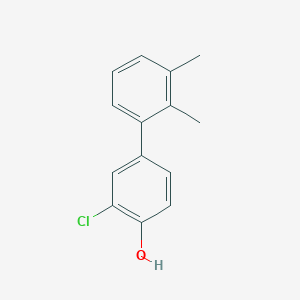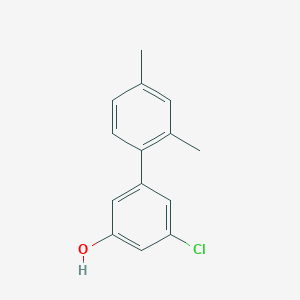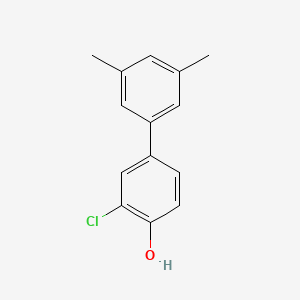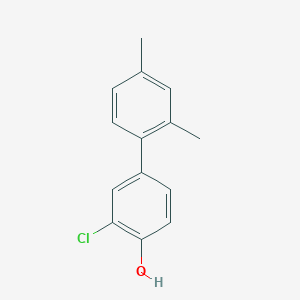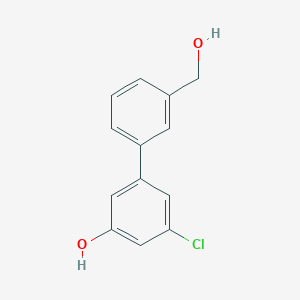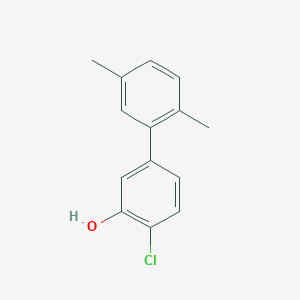
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% (2-Cl-5-DMPP) is a white crystalline solid with a molecular weight of 240.63 g/mol. It is an aromatic compound and is a derivative of phenol. It is soluble in water and ethanol, and insoluble in ether and benzene. 2-Cl-5-DMPP has a wide range of scientific applications, including synthesis, drug development, and biochemical and physiological studies.
Scientific Research Applications
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has a wide range of scientific applications. It is used in drug development as a starting material for the synthesis of pharmaceuticals. It is also used in biochemical and physiological studies as a model compound for studying the effects of various compounds on cellular processes. Additionally, it is used in the synthesis of other compounds, such as dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% is not fully understood, but it is believed to interact with proteins and lipids in the cell membrane. It is thought to bind to receptor sites on the cell membrane, which then triggers a cascade of biochemical reactions. This leads to the activation of various proteins and enzymes, which in turn leads to changes in the cell’s physiology.
Biochemical and Physiological Effects
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has been studied for its effects on biochemical and physiological processes. It has been found to have anti-inflammatory and anti-oxidant effects, as well as the ability to modulate cell growth and differentiation. It has also been shown to inhibit the growth of certain cancer cells, and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and can be easily synthesized in a laboratory setting. It is also stable at room temperature and does not require special storage conditions. However, it is toxic and should be handled with care. It also has a low solubility in water and ethanol, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on 2-Chloro-5-(2,5-dimethylphenyl)phenol, 95%. Further studies could be conducted to better understand its mechanism of action and its effects on cell growth and differentiation. Additionally, research could be done to explore its potential applications in drug development and drug delivery. Finally, further studies could be conducted to explore its potential as an anti-inflammatory and anti-oxidant agent.
Synthesis Methods
2-Chloro-5-(2,5-dimethylphenyl)phenol, 95% can be synthesized in a laboratory setting using a variety of methods. The most common method is the Friedel-Crafts alkylation reaction, which involves the reaction of phenol with an alkyl halide in the presence of a Lewis acid catalyst. The reaction proceeds in two steps, first forming an intermediate carbocation which then reacts with the phenol to form the desired product.
properties
IUPAC Name |
2-chloro-5-(2,5-dimethylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO/c1-9-3-4-10(2)12(7-9)11-5-6-13(15)14(16)8-11/h3-8,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGLPROSQVQEKGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC(=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685863 |
Source


|
| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2,5-dimethylphenyl)phenol | |
CAS RN |
1261960-82-0 |
Source


|
| Record name | 4-Chloro-2',5'-dimethyl[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

